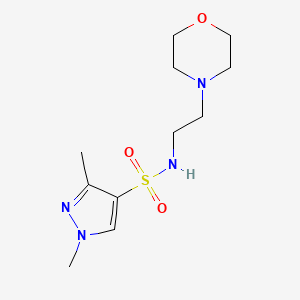

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide, also known as MPZP, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in 2012 and since then, it has been extensively studied for its mechanism of action and its potential use in scientific research.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Medicinal Chemistry Applications

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide and its derivatives have been actively researched for their potential in medicinal chemistry, especially in the inhibition of enzymes like human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE). These enzymes are vital for various physiological processes, making them significant targets for treating conditions such as glaucoma, neurological disorders, and cancer.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have shown potent inhibitory activity against hCA isoenzymes, with research indicating Ki values in the nanomolar range, suggesting these compounds as promising candidates for developing novel CA inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

Acetylcholinesterase Inhibition

Derivatives have also displayed strong inhibitory effects on AChE, an enzyme associated with Alzheimer's disease, with Ki values also in the nanomolar range. This indicates their potential as lead compounds for the development of new AChE inhibitors (Yamali et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical versatility of 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide allows for its use in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their complex and biologically active structures.

- Parallel Medicinal Chemistry: A sulfur-functionalized aminoacrolein derivative of 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide was used for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the compound's utility in rapid access to bioactive heterocycles (Tucker et al., 2015).

Antibacterial and Antifungal Applications

The research also extends to the antimicrobial domain, where sulfonamide derivatives have been explored for their antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents in response to growing antibiotic resistance.

- Antimicrobial Activity: Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide, exhibited high antibacterial activity, underscoring the potential of these compounds as antibacterial agents (Azab et al., 2013).

Eigenschaften

IUPAC Name |

1,3-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3S/c1-10-11(9-14(2)13-10)19(16,17)12-3-4-15-5-7-18-8-6-15/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIIGXXBGZIABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide](/img/structure/B2594528.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2594529.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)

![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)

![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)

![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)

![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)